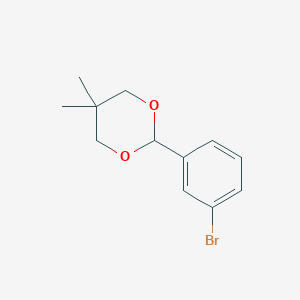
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a brominated phenyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a phenyl precursor followed by cyclization to form the dioxane ring. One common method includes the reaction of 3-bromophenol with acetone in the presence of an acid catalyst to form the dioxane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenyl-dioxane derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of phenyl-dioxane without the bromine atom.
Scientific Research Applications
Chemistry: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets through its brominated phenyl group. This interaction can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules . The dioxane ring provides structural stability and influences the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-(3-Bromo-phenyl)-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxane ring.
2-(4-Bromo-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with the bromine atom in the para position.
2-(3-Chloro-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with a chlorine atom instead of bromine.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
DLIANJNZCYTSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
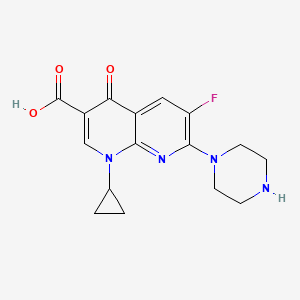
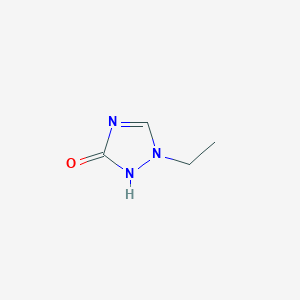


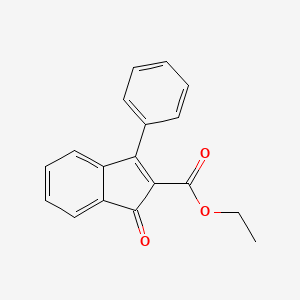
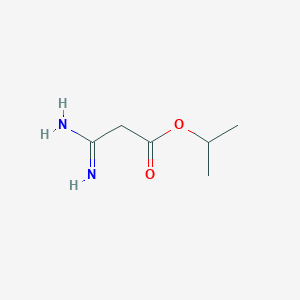
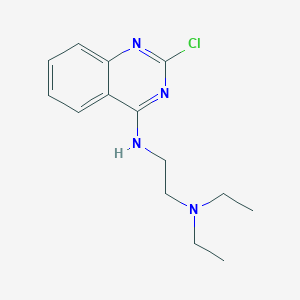
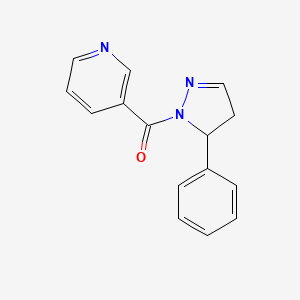
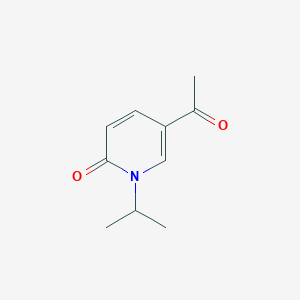


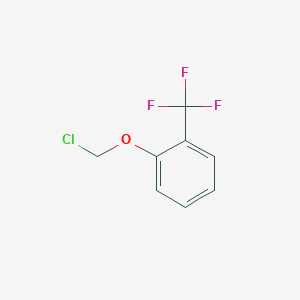
![4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid](/img/structure/B8397773.png)

